molecular formula C8H6ClF3 B1453072 1-Chloro-2-(difluoromethyl)-3-fluoro-4-methylbenzene CAS No. 1221272-76-9

1-Chloro-2-(difluoromethyl)-3-fluoro-4-methylbenzene

Cat. No. B1453072
M. Wt: 194.58 g/mol
InChI Key: QXPQDJLUZSMPAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-2-(difluoromethyl)-3-fluoro-4-methylbenzene, also known as Isoflurane, is a nonflammable liquid administered by vaporizing and is a general inhalation anesthetic drug . It is a useful solvent for dispersing fluorinated materials .


Synthesis Analysis

Isoflurane is formed by the exhaustive chlorination of 2,2,2-trifluoroethyl difluoromethyl ether with chlorine gas. The reaction mixture, preferably without purification or refining, is treated with UV light in the presence of isopropanol to reduce 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether, the other major component thereof, to isoflurane .


Molecular Structure Analysis

The empirical formula of Isoflurane is C3H2ClF5O and it has a molecular weight of 184.49 . Two conformers of the isolated molecule were identified from the rotational spectrum of the parent and several 37 Cl and 13 C isotopologues detected in natural abundance .


Chemical Reactions Analysis

Isoflurane induces a reduction in junctional conductance by decreasing gap junction channel opening times and increasing gap junction channel closing times . It also activates calcium dependent ATPase in the sarcoplasmic reticulum by increasing the fluidity of the lipid membrane .


Physical And Chemical Properties Analysis

Isoflurane is a clear, colorless, stable liquid containing no additives or chemical stabilizers. It has a mildly pungent, musty, ethereal odor . It has a molecular weight of 184.5 and a boiling point of 48.5°C .

Scientific Research Applications

Electrochemical Fluorination

Electrochemical fluorination of aromatic compounds like toluene, monofluoromethylbenzene, and difluoromethylbenzene has been extensively studied. This process typically occurs on a platinum anode and results in various fluorinated compounds, which can include derivatives similar to 1-Chloro-2-(difluoromethyl)-3-fluoro-4-methylbenzene. These studies provide insights into the mechanisms and potential applications of electrochemical fluorination in the production of complex fluorinated aromatic compounds (Momota, Mukai, Kato, & Morita, 1998).

Selectivity in C–Cl Bond Activation

Research on the selectivity in C–Cl bond activation of dichloroarenes by photogenerated complexes has been conducted. These studies can be relevant for understanding the reactivity and potential chemical transformations of 1-Chloro-2-(difluoromethyl)-3-fluoro-4-methylbenzene in the presence of transition metal complexes (Aballay et al., 2005).

Organometallic Chemistry

Fluorobenzenes, including compounds structurally similar to 1-Chloro-2-(difluoromethyl)-3-fluoro-4-methylbenzene, are used in organometallic chemistry and transition-metal-based catalysis. The presence of fluorine substituents affects the binding strength to metal centers, influencing the use of these compounds as solvents or ligands in organometallic reactions (Pike, Crimmin, & Chaplin, 2017).

Synthesis of Pesticides and Pharmaceuticals

Compounds like 1-Chloro-2-(difluoromethyl)-3-fluoro-4-methylbenzene can be intermediates in the synthesis of pesticides and pharmaceuticals. The manipulation of such compounds, through processes like chlorosulfonation and fluorination, can lead to the production of key intermediates used in the pharmaceutical and agricultural industries (Du, Chen, Zheng, & Xu, 2005).

Safety And Hazards

Exposure to Isoflurane may occur during filling the anesthetic machine or from escape of waste anesthetic gases while administering the anesthetic . It may cause drowsiness or dizziness .

Future Directions

Isoflurane is a general inhalation anesthetic used for induction and maintenance of general anesthesia. It induces muscle relaxation and reduces pains sensitivity by altering tissue excitability . It is becoming better known as a replacement for Freon and Halon .

properties

IUPAC Name

1-chloro-2-(difluoromethyl)-3-fluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPQDJLUZSMPAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-(difluoromethyl)-3-fluoro-4-methylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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